molecular formula C16H16ClNO5S B4177143 2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid

2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid

Cat. No.: B4177143
M. Wt: 369.8 g/mol
InChI Key: ICSDHJDGCPDZIL-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a sulfonyl group, and an acetic acid moiety. Its molecular formula is C16H16ClNO5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid typically involves multiple steps. One common method starts with the chlorination of a phenoxyacetic acid derivative. The hydroxyl group is first converted to a suitable leaving group, such as chlorine, using thionyl chloride in the presence of pyridine . This intermediate is then reacted with a sulfonamide derivative under basic conditions to introduce the sulfonyl group. Finally, the amino group is introduced through a nucleophilic substitution reaction with a suitable amine, such as 1-phenylethylamine.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and nonchlorinated organic solvents are commonly used .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and sulfonyl positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl and amino groups enhances its potential as an enzyme inhibitor and its versatility in synthetic applications.

Properties

IUPAC Name

2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-11(12-5-3-2-4-6-12)18-24(21,22)13-7-8-15(14(17)9-13)23-10-16(19)20/h2-9,11,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDHJDGCPDZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid
Reactant of Route 2
2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid
Reactant of Route 3
2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid
Reactant of Route 4
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2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid
Reactant of Route 5
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2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid
Reactant of Route 6
2-[2-Chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetic acid

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